molecular formula C21H16O4 B2780481 (Z)-2-(furan-2-ylmethylene)-6-((4-methylbenzyl)oxy)benzofuran-3(2H)-one CAS No. 620548-90-5

(Z)-2-(furan-2-ylmethylene)-6-((4-methylbenzyl)oxy)benzofuran-3(2H)-one

Cat. No.: B2780481
CAS No.: 620548-90-5
M. Wt: 332.355
InChI Key: CGHCPKCVPIJAFE-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(furan-2-ylmethylene)-6-((4-methylbenzyl)oxy)benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a furan ring and a benzofuran moiety, connected through a methylene bridge. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-6-((4-methylbenzyl)oxy)benzofuran-3(2H)-one typically involves the condensation of furan-2-carbaldehyde with 6-((4-methylbenzyl)oxy)benzofuran-3(2H)-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, minimizing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(furan-2-ylmethylene)-6-((4-methylbenzyl)oxy)benzofuran-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furan and benzofuran derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrofuran and dihydrobenzofuran derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the furan or benzofuran rings are substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce dihydrofuran derivatives.

Scientific Research Applications

(Z)-2-(furan-2-ylmethylene)-6-((4-methylbenzyl)oxy)benzofuran-3(2H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-6-((4-methylbenzyl)oxy)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(furan-2-ylmethylene)-benzofuran-3(2H)-one: Lacks the 4-methylbenzyl group.

    (Z)-2-(furan-2-ylmethylene)-6-methoxybenzofuran-3(2H)-one: Contains a methoxy group instead of the 4-methylbenzyl group.

Uniqueness

The presence of the 4-methylbenzyl group in (Z)-2-(furan-2-ylmethylene)-6-((4-methylbenzyl)oxy)benzofuran-3(2H)-one distinguishes it from similar compounds. This structural feature may contribute to its unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-2-(furan-2-ylmethylidene)-6-[(4-methylphenyl)methoxy]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16O4/c1-14-4-6-15(7-5-14)13-24-17-8-9-18-19(11-17)25-20(21(18)22)12-16-3-2-10-23-16/h2-12H,13H2,1H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHCPKCVPIJAFE-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.